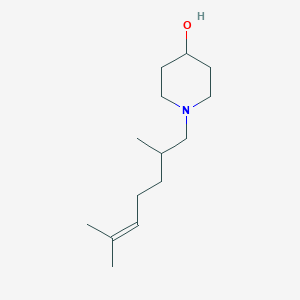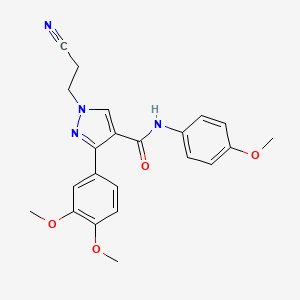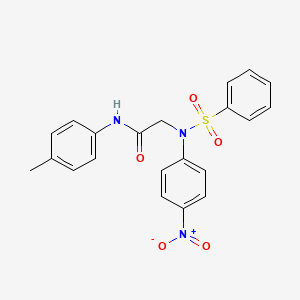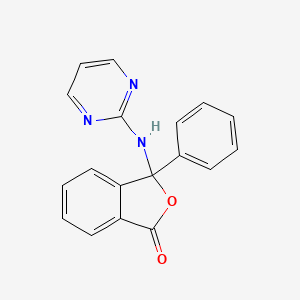
1-(2,6-dimethyl-5-hepten-1-yl)-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-dimethyl-5-hepten-1-yl)-4-piperidinol, also known as DMHP, is a synthetic compound that belongs to the class of piperidinols. This compound has been extensively studied for its potential use in various scientific research applications. DMHP is synthesized using a specific method and has a unique mechanism of action that makes it an interesting compound for researchers to study.
作用機序
1-(2,6-dimethyl-5-hepten-1-yl)-4-piperidinol has a unique mechanism of action that makes it an interesting compound for researchers to study. This compound acts as a chiral auxiliary by forming a complex with the substrate, which then undergoes a reaction to form the desired product. The stereochemistry of the product is determined by the stereochemistry of the this compound-substrate complex.
Biochemical and Physiological Effects
This compound does not have any known biochemical or physiological effects. It is a synthetic compound that is used solely for scientific research purposes.
実験室実験の利点と制限
One of the main advantages of using 1-(2,6-dimethyl-5-hepten-1-yl)-4-piperidinol in lab experiments is its high purity. The synthesis method for this compound results in a highly pure compound that is suitable for various scientific research applications. Another advantage of using this compound is its unique mechanism of action, which makes it an interesting compound for researchers to study.
One limitation of using this compound in lab experiments is its cost. This compound is a relatively expensive compound, which may limit its use in certain research applications. Another limitation is the potential for contamination during the synthesis process, which can affect the purity of the final product.
将来の方向性
There are many future directions for the use of 1-(2,6-dimethyl-5-hepten-1-yl)-4-piperidinol in scientific research. One promising direction is the use of this compound as a chiral auxiliary in the synthesis of complex molecules such as natural products and pharmaceuticals. This compound could also be used as a ligand in catalytic reactions to produce new compounds with interesting properties. Another future direction is the development of new and more efficient synthesis methods for this compound that could reduce its cost and increase its availability for scientific research.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is synthesized using a specific method and has a unique mechanism of action that makes it an interesting compound for researchers to study. This compound has many advantages and limitations for lab experiments, and there are many future directions for its use in scientific research.
合成法
1-(2,6-dimethyl-5-hepten-1-yl)-4-piperidinol is synthesized using a specific method that involves the reaction of 2,6-dimethyl-5-hepten-1-ol with piperidine in the presence of a catalyst. The reaction results in the formation of this compound, which is then purified using various techniques such as column chromatography and recrystallization. The purity of the final product is critical for the success of any scientific research application.
科学的研究の応用
1-(2,6-dimethyl-5-hepten-1-yl)-4-piperidinol has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is its use as a chiral auxiliary in asymmetric synthesis. This compound has been shown to be an effective chiral auxiliary in the synthesis of various compounds, including amino acids, alcohols, and epoxides. This compound has also been studied for its potential use as a ligand in catalytic reactions.
特性
IUPAC Name |
1-(2,6-dimethylhept-5-enyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c1-12(2)5-4-6-13(3)11-15-9-7-14(16)8-10-15/h5,13-14,16H,4,6-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYHNTIOIKYUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CN1CCC(CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5084299.png)

![[1-(4-isopropoxybenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5084309.png)
![1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochloride](/img/structure/B5084311.png)
![(2-aminoethyl)(1,4-dioxaspiro[4.11]hexadec-2-ylmethyl)amine](/img/structure/B5084312.png)

![3-methyl-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B5084320.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5084354.png)
![6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide](/img/structure/B5084356.png)
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5084363.png)
